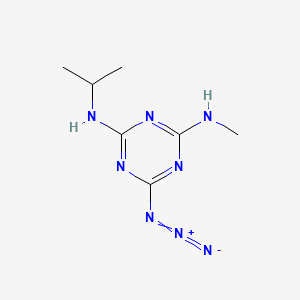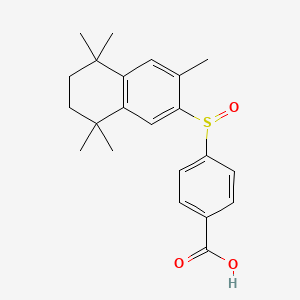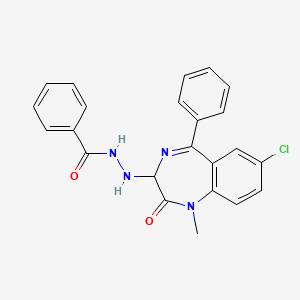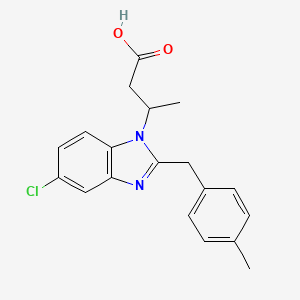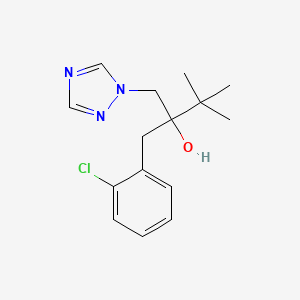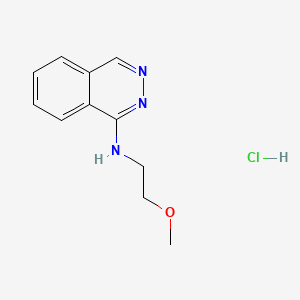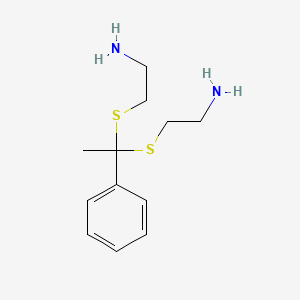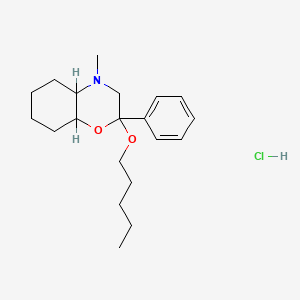
2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of a coumarin core, a tetrazole ring, and an oxaheptyloxy side chain, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Oxaheptyloxy Side Chain: The oxaheptyloxy side chain can be attached through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinones.
Reduction: Reduction reactions may target the tetrazole ring, potentially converting it to an amine.
Substitution: The oxaheptyloxy side chain may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of coumarin-quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a fluorescent probe or a building block for more complex molecules.
Biology: As a potential inhibitor of enzymes or a modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.
Industry: As an additive in materials science or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” would depend on its specific biological target. Generally, coumarin derivatives can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance binding affinity to certain proteins, while the oxaheptyloxy side chain may influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylumbelliferone: Used as a fluorescent probe in biochemical assays.
Tetrazole Derivatives: Commonly used in pharmaceuticals for their bioisosteric properties.
Uniqueness
“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other coumarin or tetrazole derivatives.
Propiedades
Número CAS |
80916-87-6 |
|---|---|
Fórmula molecular |
C16H18N4O4 |
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
8-(4-ethoxybutoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O4/c1-2-22-8-3-4-9-23-13-7-5-6-11-10-12(15-17-19-20-18-15)16(21)24-14(11)13/h5-7,10H,2-4,8-9H2,1H3,(H,17,18,19,20) |
Clave InChI |
BLWURIRWYIJULF-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


